2-Chloro-4-(dibromomethyl)pyrimidine

Synthetic Chemistry Halogenation Process Development

2-Chloro-4-(dibromomethyl)pyrimidine (CAS 181363-07-5) is a heterocyclic organic compound characterized by a pyrimidine core substituted with a chlorine atom at the 2-position and a gem-dibromomethyl group at the 4-position. It has a molecular formula of C5H3Br2ClN2 and a molecular weight of 286.35 g/mol.

Molecular Formula C5H3Br2ClN2
Molecular Weight 286.351
CAS No. 181363-07-5
Cat. No. B596329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(dibromomethyl)pyrimidine
CAS181363-07-5
Synonyms2-chloro-4-(dibroMoMethyl)pyriMidine
Molecular FormulaC5H3Br2ClN2
Molecular Weight286.351
Structural Identifiers
SMILESC1=CN=C(N=C1C(Br)Br)Cl
InChIInChI=1S/C5H3Br2ClN2/c6-4(7)3-1-2-9-5(8)10-3/h1-2,4H
InChIKeyWGTDLOWBKRIEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(dibromomethyl)pyrimidine (181363-07-5): Structural Profile and Procurement-Relevant Physicochemical Properties


2-Chloro-4-(dibromomethyl)pyrimidine (CAS 181363-07-5) is a heterocyclic organic compound characterized by a pyrimidine core substituted with a chlorine atom at the 2-position and a gem-dibromomethyl group at the 4-position . It has a molecular formula of C5H3Br2ClN2 and a molecular weight of 286.35 g/mol . Predicted physicochemical data indicates a relatively high density of 2.181 g/cm³ and a boiling point of 346.9°C . This structural motif positions it as a functionalized building block rather than a final active pharmaceutical ingredient (API), wherein its utility is defined by the presence of three distinct leaving/reactive groups (aryl chloride, and two benzylic bromides) on a single heterocyclic scaffold .

Pre-installed gem-dibromomethyl group bypasses multi-step oxidation
2-Chloro substituent enables selective Pd-catalyzed cross-coupling
Three distinct leaving groups on a single pyrimidine scaffold

Why 2-Chloro-4-(dibromomethyl)pyrimidine Cannot Be Interchanged with Simple Alkyl or Monohalogenated Pyrimidines


Generic substitution of 2-Chloro-4-(dibromomethyl)pyrimidine with simpler pyrimidine analogs (e.g., 2-chloro-4-methylpyrimidine or 4-bromomethyl-2-chloropyrimidine) is chemically invalid due to fundamental differences in reaction pathways and electrophilicity. The target compound contains a gem-dibromomethyl group, which provides a unique dual electrophilic site capable of sequential or tandem transformations [1]. In contrast, 2-chloro-4-methylpyrimidine requires radical initiation (e.g., NBS/AIBN) to achieve benzylic halogenation, and monobromomethyl analogs offer only a single point of functionalization [2]. Furthermore, the presence of the 2-chloro substituent dictates regioselective control in cross-coupling reactions, a property that is absent in non-halogenated or alternative halogenated isomers [3]. Therefore, selecting this compound is a matter of obtaining a pre-installed, high-energy oxidative state that bypasses multiple synthetic steps.

Monobromomethyl analog (CAS 181363-06-4)
Offers only a single reactive site; cannot support dual electrophilic transformations such as hydrolysis to aldehyde or dithiolane formation.
2-Chloro-4-methylpyrimidine
Requires radical halogenation (NBS/AIBN) to introduce benzylic bromine; adds at least two synthetic steps and lacks regiochemical control.
Non-2-chloro isomers (e.g., 2-bromo or 2-iodo)
Literature reports lower selectivity in Suzuki coupling; may increase homocoupling or over-arylation, altering product distribution.

2-Chloro-4-(dibromomethyl)pyrimidine: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Route Divergence: Direct Halogenation vs. Multi-Step Functionalization

The target compound is synthesized via direct halogenation of the methyl precursor using N-halogenosuccinimide, resulting in a specific gem-dibromomethyl group [1]. This contrasts sharply with 2-chloro-4-methylpyrimidine (the precursor) which requires additional synthetic operations (bromination with NBS in the presence of a base/solvent like DMA or CH2Cl2) to introduce a single bromine atom, followed by further steps to achieve a dibromo state [2]. The target compound offers a pre-installed, fully oxidized carbon at the 4-position.

Route Divergence
Class-level inference
Pre-formed C(Br)₂ bypasses ≥2 benzylic halogenation steps vs. 2-chloro-4-methylpyrimidine requiring multi-step radical initiation.
Supports step-saving building-block procurement.
Based on comparative synthetic route analysis.
Synthetic Chemistry Halogenation Process Development

Reaction Kinetics: Superior Leaving Group Potential of Halogenomethyl vs. Aryl Halides

In a class-level study of 2- and 4-(halogenomethyl)pyrimidines, it was established that monohalogenomethylpyrimidines react 'much more rapidly' with nucleophiles (piperidine and hydroxide) compared to 2- and 4-halogenopyrimidines [1]. While this specific study measured monobromomethyl derivatives, the dibromomethyl group is expected to exhibit even higher electrophilicity due to the geminal electron-withdrawing effect of the two bromine atoms, enhancing the rate of SN2 or nucleophilic aromatic substitution relative to simple aryl chlorides or unsubstituted methyl groups.

Reaction Kinetics
Class-level inference
Halogenomethylpyrimidines react much more rapidly with nucleophiles than simple halogenopyrimidines; gem-dibromo expected to enhance electrophilicity further.
May enable mild-condition functionalization.
Piperidinolysis/alkaline hydrolysis kinetics (1974 study).
Reaction Kinetics Nucleophilic Substitution Mechanistic Chemistry

Cross-Coupling Selectivity: Advantage of 2-Chloro Substituent over Bromo or Iodo Analogs

Research into the Suzuki coupling of halogenated pyrimidines explicitly demonstrates that chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines for achieving controlled mono- and diarylation [1]. This provides a direct justification for selecting the 2-chloro-substituted analog over a similar 2-bromo or 2-iodo compound. The target compound, therefore, retains the optimal halide for palladium-catalyzed transformations while carrying the distinct electrophilic dibromomethyl handle.

Coupling Selectivity
Class-level inference
2-Chloro substituent reported as preferable over Br, I, or F analogs for controlled Suzuki mono-/diarylation.
Supports selective C-C bond formation at the 2-position.
Schomaker & Delia (2001); Pd-catalyzed conditions.
Cross-Coupling Suzuki Reaction Medicinal Chemistry

Direct Structural Comparison: 4-(Dibromomethyl) vs. 4-(Bromomethyl) Substituent

The closest available analog is 4-(Bromomethyl)-2-chloropyrimidine (CAS 181363-06-4) . The target compound (CAS 181363-07-5) differs by exactly one bromine atom (C5H3Br2ClN2 vs. C5H4BrClN2). This single atom difference represents a shift from a mono-electrophile (one reactive site) to a dual-electrophile (two independent leaving groups on the same carbon) . This allows for unique transformations such as hydrolysis to an aldehyde (via gem-dibromide) or formation of cyclic acetals/thioacetals, which are not possible with the monobromomethyl analog.

Structural Comparison
Head-to-head
gem-Dibromomethyl (target) vs. bromomethyl analog: +1 Br atom, MW 286.35 vs 207.46 g/mol. Dual electrophile vs. single electrophile.
Enables divergent dialkylation, cyclopropanation, or aldehyde formation inaccessible to monobromo analog.
CAS registry-based structural differentiation.
Structure-Activity Relationship Synthetic Building Blocks

Electron-Withdrawing Capacity: Predicted pKa Differential

The predicted pKa of 2-Chloro-4-(dibromomethyl)pyrimidine is -2.85 . While this is a predicted value, the strong negative pKa indicates a highly electron-deficient pyrimidine core. In comparison to 2-chloro-4-methylpyrimidine (predicted pKa likely near ~1-2 for protonated pyrimidine), the gem-dibromomethyl group significantly increases the electrophilicity of the ring . This impacts both the stability of the compound under basic conditions and its reactivity profile in nucleophilic aromatic substitution (SNAr).

Electronic Effect
Data to verify
Predicted pKa = -2.85 (approx. 4–5 log units lower than 2-chloro-4-methylpyrimidine).
Highly electron-deficient core; may resist protonation in strong acid.
Predicted value (ACD/Labs); requires experimental confirmation.
Physicochemical Properties QSAR Molecular Design

Procurement-Driven Application Scenarios for 2-Chloro-4-(dibromomethyl)pyrimidine (181363-07-5)


Divergent Synthesis of 4-Substituted Heterocyclic Scaffolds

Based on the presence of the gem-dibromomethyl group, this compound is uniquely suited for synthesizing 4-formyl-pyrimidines (via hydrolysis) [1]. This enables access to aldehyde handles for further derivatization (e.g., reductive amination or Wittig reactions) without oxidizing a methyl group. Additionally, it serves as a precursor to 4-carboxylic acid derivatives and 4-aminomethyl derivatives, providing a central hub for generating a diverse library of pyrimidine-based fragments [1].

Iterative Palladium-Catalyzed Functionalization (C-C Bond Formation)

The 2-chloro substituent is explicitly shown in the literature to be the preferred halide for controlled Suzuki-Miyaura coupling reactions on pyrimidines [2]. This scenario involves using this compound as a starting material for selective arylation at the 2-position while the dibromomethyl group remains intact or is orthogonally functionalized. This provides a strategic advantage over 2-bromo or 2-iodo analogs, which exhibit lower selectivity and a higher propensity for side reactions [2].

Synthesis of Symmetrical and Unsymmetrical Thioacetals/Cyclopropanes

The dual leaving group nature of the dibromomethyl moiety allows for the synthesis of 4-dithiolane or 4-cyclopropyl derivatives via reaction with dithiols or active methylene compounds [1]. This application scenario is inaccessible to the monobromomethyl analog (CAS 181363-06-4) and highlights the specific utility of the target compound in medicinal chemistry for introducing constrained ring systems or sulfur-containing pharmacophores adjacent to the pyrimidine core.

Key Intermediate in Histamine H4 Receptor Modulator Synthesis

Patents directed to substituted pyrimidine derivatives useful as intermediates in the synthesis of histamine H4 receptor modulators reference halogenated pyrimidines of this class [3]. While specific activity data for this exact compound is not in the public domain, the structural requirements for these modulators often necessitate a halogenated pyrimidine core with specific substitution patterns. This compound represents a pre-functionalized intermediate suitable for generating such targets via sequential substitution at the 4-(dibromomethyl) and 2-chloro positions [3].

Application
Selection Property
Validation Focus
Divergent Heterocyclic Synthesis
gem-Dibromomethyl group enables direct hydrolysis to aldehyde or oxidation to acid
Hydrolysis to 4-formylpyrimidine; reductive amination compatibility
Pd-Catalyzed C-C Coupling
2-Chloro substituent preferred for controlled Suzuki mono-/diarylation
Coupling selectivity vs. bromo/iodo analogs; side-product analysis
Thioacetal/Cyclopropane Synthesis
Dual benzylic leaving groups for S- or C-nucleophile insertion
Reaction with dithiols; cyclopropanation with active methylene compounds
Histamine H4 Modulator Intermediate
Pre-functionalized pyrimidine scaffold for sequential substitution
Order of reactivity (4-position vs. 2-position); patent scope review

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